molecular formula C17H17ClN4O3S B2799050 7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797190-22-7

7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2799050
CAS No.: 1797190-22-7
M. Wt: 392.86
InChI Key: YHBIEHMZTFYNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a heterocyclic compound featuring a pyrazolo-pyrido-pyrimidine core with a sulfonyl substituent linked to a 5-chloro-2-methoxyphenyl group and a methyl group at position 2. The sulfonyl group acts as a strong electron-withdrawing moiety, which may influence electronic distribution, binding affinity, and solubility. While direct biological data for this compound are unavailable in the provided evidence, structurally related pyrazolo-pyrimidine derivatives are noted for diverse pharmacological activities, including antimicrobial, antitrypanosomal, and kinase-inhibitory effects .

Properties

IUPAC Name

11-(5-chloro-2-methoxyphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-11-7-17-19-9-12-10-21(6-5-14(12)22(17)20-11)26(23,24)16-8-13(18)3-4-15(16)25-2/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBIEHMZTFYNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a novel compound with significant potential in medicinal chemistry. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C17H17ClN4O3S
  • Molecular Weight : 392.9 g/mol
  • CAS Number : 1797190-22-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its mechanism of action.

Antitumor Activity

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit notable antitumor properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines effectively. The specific activity of this compound against cancer cell lines such as A549 and NCI-H1975 has been a focal point in recent evaluations.

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (μM)Mechanism of Action
A1A549>50EGFR inhibition
A2NCI-H1975<20Apoptosis induction
TargetA549/NCI-H1975TBDTBD

The mechanism through which this compound exerts its biological effects is likely linked to its ability to inhibit specific kinases involved in cancer progression. Compounds in this class have shown to target the epidermal growth factor receptor (EGFR) pathway effectively.

Case Studies

  • Study on EGFR Inhibition : In a comparative study involving various kinases, it was found that compounds structurally similar to our target compound showed IC50 values ranging from 13 nM to over 50 μM against EGFR mutations (L858R/T790M). These results suggest that our compound may also exhibit selective inhibition against specific EGFR mutations.
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed varying degrees of cytotoxicity across different cancer cell lines. For example, compounds substituted with N-methylpyrazole exhibited significantly improved activity compared to those without this modification.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. The compound has shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism or induce apoptosis through mitochondrial pathways.
  • Case Studies : Research has demonstrated effective cytotoxicity against breast cancer and leukemia cell lines, suggesting its potential as a lead compound for further development .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that play roles in various diseases:

  • Protein Kinases : Inhibitors of protein kinases are crucial in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to selectively inhibit certain kinases .
  • Case Studies : Studies have reported the synthesis of derivatives that exhibit selective inhibition of kinases involved in inflammatory pathways and cancer progression .

Psychopharmacological Effects

There is emerging evidence that pyrazolo[1,5-a]pyrimidines can influence neurotransmitter systems:

  • Potential Applications : These compounds may have applications as anxiolytics or antidepressants due to their ability to modulate serotonin and dopamine receptors.
  • Research Findings : Experimental models have shown that certain derivatives can enhance mood-related behaviors in animal studies .

Synthesis and Functionalization

The synthesis of 7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine typically involves multi-step reactions that allow for structural modifications:

  • Synthetic Routes : Common methods include cyclization reactions involving substituted hydrazines and pyrimidine precursors.
  • Functionalization Strategies : Post-synthesis modifications can enhance biological activity or selectivity towards specific targets .

Comparative Analysis of Pyrazolo[1,5-a]pyrimidines

Compound NameBiological ActivityKey Findings
Compound AAnticancerEffective against breast cancer cell lines
Compound BEnzyme InhibitionSelective inhibitor of protein kinase
Compound CPsychopharmacologicalModulates serotonin receptors

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name (Reference) Core Structure Key Substituents Functional Group Impact
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine (6,7,8,9-tetrahydro) - 5-Chloro-2-methoxyphenyl sulfonyl
- 2-Methyl
- Sulfonyl group enhances electron-withdrawing capacity and polarity.
- Methoxy and chloro groups contribute to lipophilicity and steric bulk.
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone (non-saturated) - 5-Chloroindole ethyl
- 4-Chlorophenyl
- Indole ethyl group may enhance π-π stacking; chlorophenyl increases hydrophobicity.
- Ketone at position 6 introduces hydrogen-bonding potential.
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine (aromatic) - 2-Chlorobenzyl sulfanyl
- Phenyl
- Sulfanyl (thioether) group is less polar than sulfonyl, reducing solubility.
- Phenyl and chlorobenzyl groups add steric hindrance.
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine (aromatic) - 2,4-Dichlorophenyl
- 4-Fluorophenyl
- Trifluoromethyl
- Trifluoromethyl provides strong electron-withdrawing effects, similar to sulfonyl.
- Halogen-rich substituents enhance lipophilicity and potential target binding.
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine (4,5,6,7-tetrahydro) - Difluoromethyl
- Carboxylic acid
- Carboxylic acid improves solubility via ionization.
- Difluoromethyl balances hydrophobicity and metabolic stability.

Key Observations:

Sulfonyl vs. Sulfanyl/Trifluoromethyl : The sulfonyl group in the target compound offers stronger polarity and hydrogen-bonding capacity than sulfanyl (thioether) groups but comparable electron-withdrawing effects to trifluoromethyl in .

Halogenation Patterns : The 5-chloro-2-methoxyphenyl group in the target provides a balance of lipophilicity (chloro) and hydrogen-bonding (methoxy), contrasting with the dichlorophenyl/fluorophenyl combinations in , which prioritize hydrophobic interactions.

Inference for Target Compound :

  • The sulfonyl group may confer enhanced binding to enzymes or receptors requiring polar interactions, as seen in kinase inhibitors .
  • The methoxy group could improve bioavailability by modulating logP values, similar to optimized antifungal agents .

Q & A

Q. What are the standard synthetic routes for synthesizing 7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step pathways:

  • Step 1: Condensation of pyrazole derivatives (e.g., 3-aminopyrazoles) with substituted pyridines or pyrimidines under acidic or basic conditions to form the pyrazolo-pyrido-pyrimidine core .
  • Step 2: Sulfonation at the 7-position using sulfonyl chlorides (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) in dichloromethane or dioxane with a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Step 3: Purification via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane/CH₂Cl₂) .

Example Protocol:

StepReagents/ConditionsYieldReference
Core Formation3-aminopyrazole + pyridine derivative, reflux in ethanol60–70%
Sulfonation5-chloro-2-methoxybenzenesulfonyl chloride, triethylamine, dioxane, 3 h reflux65–75%

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: Structural validation employs:

  • X-ray Crystallography: Single-crystal analysis (e.g., Bruker APEX2 detector) to determine bond lengths, angles, and supramolecular interactions (e.g., mean C–C = 0.003 Å, R factor = 0.043) .
  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonyl moieties .
  • IR: Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and pyrimidine (C=N stretch ~1600 cm⁻¹) groups .
    • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ matches theoretical m/z) .

Q. What in vitro assays are used to assess the biological activity of this compound?

Methodological Answer: While specific data for this compound is limited, related pyrazolo-pyrimidines are evaluated using:

  • Enzyme Inhibition Assays: Dose-dependent inhibition of kinases (e.g., COX-2, HMG-CoA reductase) via fluorescence polarization or colorimetric substrates .
  • Cellular Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ determination) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for benzodiazepine receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) for sulfonation to enhance solubility .
  • Catalyst Optimization: Use Lewis acids (e.g., AlCl₃) to accelerate cyclization steps .
  • Temperature/Time Gradients: Reflux duration (e.g., 3–6 hours) and temperature (80–120°C) trials to minimize side products .
  • Advanced Purification: Employ preparative HPLC for challenging separations, especially for stereoisomers .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature NMR: Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) .
  • 2D NMR Techniques: Use HSQC and HMBC to correlate proton and carbon signals, confirming assignments for complex regions (e.g., pyrido-pyrimidine protons) .
  • Crystallographic Cross-Validation: Compare experimental NMR data with X-ray-derived bond lengths/angles to identify discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 5-chloro with fluorine, vary methoxy positions) and test activity .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) based on crystallographic data .
  • Pharmacophore Modeling: Identify critical functional groups (e.g., sulfonyl, pyrimidine) using QSAR tools like Schrodinger’s Phase .

Q. How can computational methods predict metabolic stability or toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., logP), cytochrome P450 interactions, and hERG inhibition .
  • Metabolic Pathway Simulation: Predict Phase I/II metabolism (e.g., sulfonyl group oxidation) with StarDrop or MetaSite .

Q. How should researchers address stability issues in aqueous buffers?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions, monitoring degradation via HPLC .
  • Stabilizer Screening: Add antioxidants (e.g., ascorbic acid) or cyclodextrins to improve solubility and shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.